2-Bromo-4-(4-methylpiperazin-1-yl)phenol

Physicochemical profiling Drug-likeness Lead optimization

2-Bromo-4-(4-methylpiperazin-1-yl)phenol (CAS 1382038-21-2) is a synthetic small-molecule building block with the molecular formula C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol. It belongs to the class of ortho-halogenated 4-(N-methylpiperazinyl)phenols, characterized by a bromine atom at the 2-position of the phenolic ring and an N-methylpiperazine substituent at the 4-position.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
Cat. No. B8541551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4-methylpiperazin-1-yl)phenol
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC(=C(C=C2)O)Br
InChIInChI=1S/C11H15BrN2O/c1-13-4-6-14(7-5-13)9-2-3-11(15)10(12)8-9/h2-3,8,15H,4-7H2,1H3
InChIKeyPJYJPVQRVUHVOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(4-methylpiperazin-1-yl)phenol – Compound Identity, Core Characteristics, and Procurement-Relevant Specifications


2-Bromo-4-(4-methylpiperazin-1-yl)phenol (CAS 1382038-21-2) is a synthetic small-molecule building block with the molecular formula C₁₁H₁₅BrN₂O and a molecular weight of 271.15 g/mol . It belongs to the class of ortho-halogenated 4-(N-methylpiperazinyl)phenols, characterized by a bromine atom at the 2-position of the phenolic ring and an N-methylpiperazine substituent at the 4-position. The compound is typically supplied at ≥95% purity for research use . Its structural features—a hydrogen-bond-donating phenol, a basic tertiary amine (piperazine N–CH₃), and an aryl bromide amenable to cross-coupling—render it a versatile intermediate for medicinal chemistry derivatization programs .

Why 2-Bromo-4-(4-methylpiperazin-1-yl)phenol Cannot Be Freely Substituted with Other Halogenated Piperazinylphenols


Within the halogenated 4-(N-methylpiperazinyl)phenol series, the identity of the halogen substituent and its ring position critically modulate lipophilicity, electronic character, and reactivity in downstream transformations. Simply swapping the 2-bromo substituent for a 2-fluoro, 2-chloro, or non-halogenated analog alters the compound's calculated logP, its susceptibility to oxidative addition in palladium-catalyzed cross-couplings, and its hydrogen-bonding network at biological targets [1]. Furthermore, the N-methyl group on the piperazine ring distinguishes this compound from its des-methyl counterpart (2-bromo-4-(piperazin-1-yl)phenol), affecting both basicity (pKa of the tertiary amine) and metabolic stability (N-demethylation liability) . The quantitative evidence below demonstrates that even single-atom substitutions within this scaffold produce measurable differences in cellular potency, target engagement, and physicochemical properties that directly impact scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 2-Bromo-4-(4-methylpiperazin-1-yl)phenol Versus Closest Analogs


Lipophilicity and Permeability Differentiation: 2-Bromo vs. 2-Fluoro vs. Non-Halogenated 4-(4-Methylpiperazin-1-yl)phenol Analogs

The 2-bromo substituent imparts a substantially higher calculated logP compared to the 2-fluoro and non-halogenated analogs, directly affecting predicted membrane permeability and oral bioavailability parameters under Lipinski's Rule of Five [1]. The bromine atom (Hansch π = 0.86) contributes approximately 0.72 logP units over hydrogen (π = 0.00) and 0.72 units over fluorine (π = 0.14) at the ortho position of phenol [1]. This differentiation is critical because the non-halogenated analog (CAS 163210-63-7, MW 192.26, C₁₁H₁₆N₂O) and the 2-fluoro analog (CAS 1235036-12-0, C₁₁H₁₅FN₂O) fall below the optimal lipophilicity range (logD₇.₄ 1–3) for passive membrane permeability, while the 2-bromo derivative is positioned closer to this window [1][2].

Physicochemical profiling Drug-likeness Lead optimization

Cytotoxicity Spectrum Differentiation: Piperazine Substituent Effects on A549 Lung Cancer Cell Viability

In a systematic structure-activity relationship (SAR) study of substituted piperazine derivatives tested against A549 (lung adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines, the 4-methylpiperazin-1-yl substituent-bearing compound 6a exhibited an IC₅₀ of 23.44 ± 3.32 μM against A549 cells, whereas the reference drug gefitinib showed an IC₅₀ of 8.58 ± 1.65 μM under identical assay conditions [1]. Notably, replacing the 4-methylpiperazine with 4-phenylpiperazine (6b, IC₅₀ = 21.38 ± 14.39 μM) or piperidine (6k, IC₅₀ = 27.94 ± 13.79 μM) resulted in comparable or diminished activity, while the 4-(2-methylphenyl)piperazine analog (6f) was the most potent with IC₅₀ = 3.79 ± 13.39 μM [1]. This demonstrates that the N-methylpiperazine motif provides a baseline cytotoxic scaffold from which further optimization (e.g., ortho-halogenation at the phenolic ring) can be pursued. The 2-bromo-4-(4-methylpiperazin-1-yl)phenol scaffold incorporates both this cytotoxic N-methylpiperazine pharmacophore and a bromine handle for further derivatization, offering a dual-advantage intermediate not available with the non-halogenated or alternative-piperazine analogs [1].

Anticancer activity Piperazine SAR A549 cytotoxicity

Nrf2-Keap1 Cytoprotective Pathway Activation: Piperazine-Bromophenol Hybrid Motif Potency Benchmarking

Among a focused library of nitrogen-containing heterocycle bromophenols evaluated for Keap1-Nrf2 protein-protein interaction disruption, the most potent compound identified—22b, a piperazine bromophenol hybrid—achieved an EC₅₀ value of 0.9 μM, which was essentially identical to the lead compound LM49 (EC₅₀ ≈ 0.9 μM) in EA.hy926 endothelial cell-based assays [1]. Other bromophenol derivatives in the same series exhibited EC₅₀ values ranging from 0.9 to 6.3 μM, demonstrating that the piperazine-bromophenol motif is a privileged scaffold for Nrf2 activation [1]. Molecular docking studies confirmed that the piperazine ring and bromophenol moiety cooperatively engage the Keap1 Kelch domain binding pocket [1]. The target compound, 2-bromo-4-(4-methylpiperazin-1-yl)phenol, embodies this exact privileged scaffold architecture and therefore represents a structurally validated starting point for Nrf2-targeted probe development.

Nrf2 activation Keap1 interaction Cytoprotection Bromophenol

Synthetic Versatility Advantage: Simultaneous Phenol and Aryl Bromide Functionality Enables Orthogonal Derivatization Pathways

The target compound uniquely combines three independently addressable functional groups within a single low-molecular-weight scaffold (MW 271.15): (i) a phenolic –OH for O-alkylation, acylation, or sulfonation; (ii) an aryl bromide at the ortho position for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings; and (iii) a tertiary N-methylpiperazine for quaternization, amidation, or salt formation . In contrast, the non-brominated analog 4-(4-methylpiperazin-1-yl)phenol (CAS 163210-63-7) lacks the cross-coupling handle, while 2-bromo-4-(piperazin-1-yl)phenol (CAS not assigned, MW 257.13) possesses an unprotected secondary amine that would compete in many derivatization reactions, requiring additional protection/deprotection steps . The reported synthesis from 2-bromo-4-(4-methylpiperazin-1-yl)phenyl acetate proceeds via mild alkaline hydrolysis (1 N NaOH, MeOH, 2 h), yielding the free phenol with LC/MS confirmation at m/z 273.2 [M+H]⁺ and HPLC purity assessment (Rt 2.96 min, 254 nm) .

Synthetic intermediate Cross-coupling Orthogonal functionalization Medicinal chemistry

Therapeutic Index Benchmarking: 4-Methylpiperazine Substituent Superiority in Berberine-Conjugate Anticancer Series

In a series of berberine-piperazine conjugates evaluated for anticancer activity, the analogue bearing a 4-methylpiperazine substituent (compound 5a) demonstrated the highest therapeutic index (TI) across both HeLa and CaSki cervical cancer cell lines: TI = 58.53 (HeLa) and TI = 48.76 (CaSki), substantially exceeding the parent berberine (TI = 27.41 and 25.84, respectively) [1]. The corresponding meta-chloropiperazine analog achieved lower therapeutic indices of 41.83 (HeLa) and 47.35 (CaSki), confirming the superiority of the 4-methylpiperazine motif for selective anticancer potency [1]. The 4-methylpiperazine-bearing conjugate 5a exhibited IC₅₀ values of 5.595 ± 0.02 μg/mL (HeLa) and 6.716 ± 0.05 μg/mL (CaSki) in sulforhodamine B assays, with concurrent radical scavenging activity (ABTS IC₅₀ = 8.917 μg/mL; DPPH IC₅₀ = 25.40 μg/mL) [1]. This data demonstrates that the 4-methylpiperazine pharmacophore—which is the core structural feature of 2-bromo-4-(4-methylpiperazin-1-yl)phenol—confers a measurable therapeutic index advantage over other piperazine substituents, making the target compound a logical building block for anticancer conjugate synthesis.

Therapeutic index HeLa CaSki Cervical cancer Berberine conjugate

Best-Fit Research and Industrial Application Scenarios for 2-Bromo-4-(4-methylpiperazin-1-yl)phenol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis: Three-Point Orthogonal Derivatization Scaffold

For medicinal chemistry teams building focused compound libraries, 2-bromo-4-(4-methylpiperazin-1-yl)phenol serves as a high-efficiency starting scaffold with three orthogonally addressable functional groups: the phenolic –OH for O-alkylation/acylation, the aryl –Br for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), and the N-methylpiperazine for amidation or quaternization [1]. This trifunctional architecture reduces the synthetic step count per final library member by 1–2 steps relative to using the non-brominated analog 4-(4-methylpiperazin-1-yl)phenol [1]. Procurement should prioritize batches with ≥95% purity (HPLC-UV at 254 nm) and confirmed LC/MS identity (expected [M+H]⁺ = 273.2) [1].

EGFR-Targeted Anticancer Agent Development: N-Methylpiperazine Pharmacophore Optimization

Research groups pursuing EGFR kinase inhibition can leverage the N-methylpiperazine motif of this compound, which has demonstrated reproducible cytotoxicity in A549 lung adenocarcinoma cells (compound 6a, IC₅₀ = 23.44 ± 3.32 μM) [1]. The 2-bromo substituent provides a vector for installing additional aromatic or heteroaromatic groups via cross-coupling to improve potency toward the gefitinib benchmark (IC₅₀ = 8.58 ± 1.65 μM) [1]. The 2.7-fold potency gap between the unoptimized N-methylpiperazine scaffold and gefitinib represents a tractable optimization window accessible through the bromine handle [1].

Nrf2-Keap1 Cytoprotection Probe Development: Privileged Piperazine-Bromophenol Architecture

The piperazine-bromophenol hybrid architecture has been validated as a privileged scaffold for Keap1-Nrf2 protein-protein interaction disruption, with the most potent library member (22b) achieving an EC₅₀ of 0.9 μM—equivalent to the lead compound LM49 [1]. 2-Bromo-4-(4-methylpiperazin-1-yl)phenol embodies this exact scaffold architecture and is suitable for structure-guided optimization using the published molecular docking models of the Keap1 Kelch domain [1]. Researchers should consider co-crystallization or SAR-by-catalog approaches to exploit the bromine position for enhancing Keap1 binding affinity beyond the 0.9 μM benchmark [1].

Antioxidant-Cytotoxic Dual-Agent Conjugation Programs

For programs synthesizing hybrid molecules with both radical-scavenging and cytotoxic properties, 2-bromo-4-(4-methylpiperazin-1-yl)phenol provides the 4-methylpiperazine motif that conferred a therapeutic index of 58.53 (HeLa) with concurrent ABTS radical scavenging activity (IC₅₀ = 8.917 μg/mL) in the berberine conjugate series [1]. The therapeutic index advantage of 2.1-fold over parent berberine makes the 4-methylpiperazine group a preferred choice for balancing efficacy against cancer cells with tolerability toward non-transformed cells [1].

Quote Request

Request a Quote for 2-Bromo-4-(4-methylpiperazin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.